molecular formula C27H40O5 B1252437 Calcitriol 26,23-lactone

Calcitriol 26,23-lactone

Cat. No. B1252437
M. Wt: 444.6 g/mol
InChI Key: WMYIVSWWSRCZFA-DKRDSXHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcitriol 26,23-lactone is a steroid lactone. It derives from a calcitriol.

Scientific Research Applications

Synthetic Studies and Derivatives

Calcitriol 26,23-lactone, a major metabolite of 1α,25-dihydroxyvitamin D3, shows promise as a drug candidate for vitamin D receptor (VDR)-related diseases. Its derivatives, such as methylene lactones and calcitriol lactams, are explored for their biological activities, VDR-binding affinity, and structure-activity relationships (Akagi, Nagata, Odagi, & Nagasawa, 2017).

Metabolic Pathways

Research using Cyp24a1 knockout rats, created using the CRISPR/Cas9 system, has helped in understanding the metabolism of vitamin D analogs, including calcitriol 26,23-lactone. These studies provide insights into CYP24A1-dependent and independent metabolism of vitamin D, highlighting the role of enzymes like CYP3A in the conversion of vitamin D metabolites to calcitriol 26,23-lactone (Yasuda et al., 2021).

Stereoselective Synthesis

Efforts have been made to synthesize natural calcitriol lactone and its diastereomers, focusing on controlling stereochemistry at specific positions. This synthesis is crucial for understanding the structural aspects of calcitriol lactone and its potential applications (Nagata et al., 2019).

Drug Delivery Systems

Studies on poly(lactic-co-glycolic acid) (PLGA) nanoparticles as drug delivery vehicles for calcitriol highlight the potential of this metabolite in cancer therapy. Encapsulation of calcitriol in PLGA nanoparticles has been shown to retain its biological activity and enhance its inhibitory effect on cancer cell growth (Ramalho et al., 2015).

Clinical Trials and Therapy

Clinical trials have explored the efficacy of calcitriol derivatives, like 22-oxa-calcitriol, in treating diseases such as rheumatoid arthritis. These studies provide insights into the therapeutic applications of calcitriol lactone derivatives in clinical settings (Li et al., 2018).

Bioengineering and Enzyme Studies

Research on bioengineering enzymes like CYP24A1 to modify its activity towards vitamin D metabolites, including calcitriol 26,23-lactone, opens up possibilities for understanding and manipulating vitamin D metabolism (Kaufmann, Prosser, & Jones, 2011).

properties

Product Name

Calcitriol 26,23-lactone

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one

InChI

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21?,22-,23+,24+,26-,27?/m1/s1

InChI Key

WMYIVSWWSRCZFA-DKRDSXHXSA-N

Isomeric SMILES

C[C@H](CC1CC(C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C

Canonical SMILES

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcitriol 26,23-lactone
Reactant of Route 2
Calcitriol 26,23-lactone
Reactant of Route 3
Calcitriol 26,23-lactone
Reactant of Route 4
Calcitriol 26,23-lactone
Reactant of Route 5
Calcitriol 26,23-lactone
Reactant of Route 6
Calcitriol 26,23-lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.